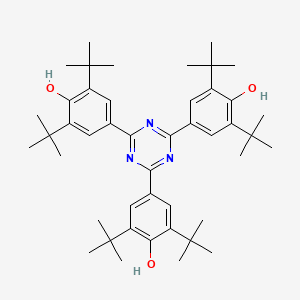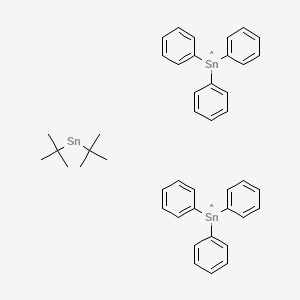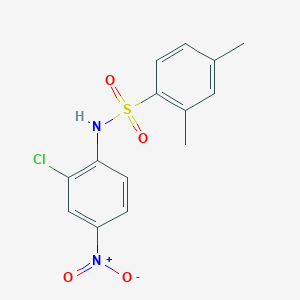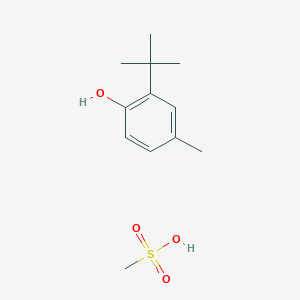
2-Tert-butyl-4-methylphenol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white to yellow-beige crystalline mass and is commonly used as a building block in various chemical syntheses . Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH3SO3H. When combined, these compounds can be used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-methylphenol can be synthesized through the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50-100°C .
Industrial Production Methods
Industrial production of 2-tert-butyl-4-methylphenol involves the same alkylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine are used for halogenation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated phenols
Applications De Recherche Scientifique
2-Tert-butyl-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential antibacterial and antifouling properties.
Medicine: Studied for its potential use in drug development.
Industry: Used as an antioxidant in rubber and plastic industries to increase oxidation stability.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-4-methylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals. This antioxidant property is crucial in preventing oxidative damage in various applications. The molecular targets include reactive oxygen species and free radicals, which are neutralized through hydrogen atom transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butylated hydroxyanisole (BHA)
- Butylated hydroxytoluene (BHT)
- 2,6-Di-tert-butyl-4-methylphenol
Uniqueness
2-Tert-butyl-4-methylphenol is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an antioxidant in various industrial applications .
Propriétés
Numéro CAS |
103059-07-0 |
|---|---|
Formule moléculaire |
C12H20O4S |
Poids moléculaire |
260.35 g/mol |
Nom IUPAC |
2-tert-butyl-4-methylphenol;methanesulfonic acid |
InChI |
InChI=1S/C11H16O.CH4O3S/c1-8-5-6-10(12)9(7-8)11(2,3)4;1-5(2,3)4/h5-7,12H,1-4H3;1H3,(H,2,3,4) |
Clé InChI |
DJZQVAWMAIQYHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(C)(C)C.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
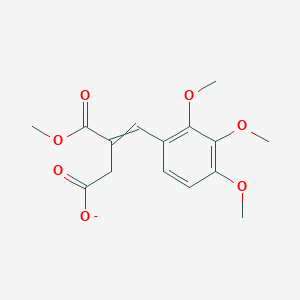
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
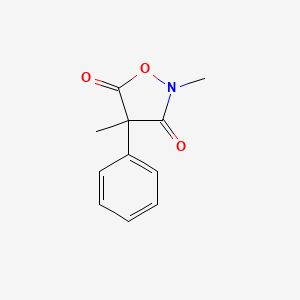
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)

![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
